REACTION_CXSMILES
|
[F:1][C:2]1[C:7](=[O:8])[NH:6][CH:5]=[C:4]([C:9]([O:11]C)=[O:10])[CH:3]=1.O.[OH-].[Li+]>CO.O>[F:1][C:2]1[C:7](=[O:8])[NH:6][CH:5]=[C:4]([C:9]([OH:11])=[O:10])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.876 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CNC1=O)C(=O)OC
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
1.074 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at rt for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in MeOH (20 mL)
|
Type
|
ADDITION
|
Details
|
silica gel was added
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid mixture was then purified by silica gel flash column chromatography (30%-100% EtOAc/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |